E722-2648

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

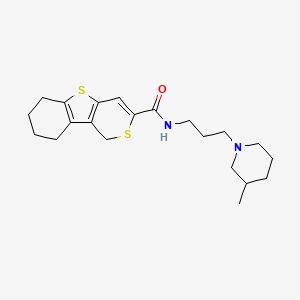

C21H30N2OS2 |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

N-[3-(3-methylpiperidin-1-yl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiole-3-carboxamide |

InChI |

InChI=1S/C21H30N2OS2/c1-15-6-4-10-23(13-15)11-5-9-22-21(24)20-12-19-17(14-25-20)16-7-2-3-8-18(16)26-19/h12,15H,2-11,13-14H2,1H3,(H,22,24) |

InChI Key |

KTLYLDMTGYBKTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CCCNC(=O)C2=CC3=C(CS2)C4=C(S3)CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

E722-2648: A Targeted Approach to Disrupting Oncogenic Wnt Signaling in Colorectal Cancer

An In-Depth Technical Guide on the Mechanism of Action of E722-2648

For researchers and professionals in drug development, this document provides a comprehensive overview of the preclinical data and mechanism of action for this compound, a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway in colorectal cancer (CRC). Dysregulated Wnt signaling is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound has emerged as a promising agent that specifically disrupts the interaction between β-catenin and its coactivator BCL9, leading to the suppression of oncogenic gene transcription, reduced cancer cell proliferation, and induction of cell death.[1][3][4]

Core Mechanism of Action: Inhibition of the β-catenin/BCL9 Complex

This compound functions as a potent and specific inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[5][6] In canonical Wnt signaling, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. The recruitment of coactivators, such as BCL9, is essential for the transcriptional activation of Wnt target genes, which drive cell proliferation and survival.[1]

This compound directly binds to β-catenin, competitively inhibiting its association with BCL9.[1][7] This disruption is critical as it prevents the formation of a fully active transcriptional complex, thereby blocking the expression of downstream Wnt target genes such as AXIN2, CD44, and LGR5.[1] This targeted inhibition of the Wnt pathway ultimately leads to decreased proliferation of colorectal cancer cells and reduced tumor growth in preclinical models.[1][4]

A secondary and distinct mechanism of action identified for this compound is the disruption of cholesterol homeostasis.[1][5][6] Treatment with the compound leads to an increase in cholesterol esterification and the accumulation of intracellular lipid droplets.[1][5] While the precise molecular link between Wnt signaling and cholesterol metabolism is still under investigation, this effect represents an additional cellular stress induced by this compound.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: Biophysical and In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Assay |

| Binding Affinity (Kd) | 1.05 µM | - | Isothermal Titration Calorimetry (ITC) |

| IC50 (β-catenin/BCL9 inhibition) | 9 µM | - | AlphaScreen Assay |

| Complex Inhibition Concentration | As low as 1 µM | Colo320, HCT116 | Co-Immunoprecipitation |

Data sourced from Tanton H, et al. (2022) and ProbeChem.[1][6][7]

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Concentration Range Tested | Effect |

| Colo320 | Not specified | Significant reduction in proliferation |

| HCT116 | Not specified | Significant reduction in proliferation |

| RKO | Not specified | No effect on proliferation |

Data sourced from Tanton H, et al. (2022).[1] Note: RKO is a β-catenin independent cell line, demonstrating the specificity of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

The Role of E722-2648 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of E722-2648, a novel small molecule inhibitor of the Wnt signaling pathway. This compound specifically targets the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), a critical step for oncogenic Wnt target gene transcription. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes its role in the Wnt pathway.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a complex, evolutionarily conserved cascade that regulates a wide array of cellular processes, including proliferation, differentiation, migration, and polarity. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and coactivators, such as BCL9, to drive the expression of target genes like AXIN2 and CD44 that promote cell growth and proliferation.[1] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to constitutive activation and is a major driver of tumorigenesis in various cancers.

This compound: A Specific Inhibitor of the β-catenin/BCL9 Interaction

This compound is a potent and specific small molecule inhibitor that directly targets the protein-protein interaction (PPI) between β-catenin and BCL9.[1][2][3] This interaction is crucial for the recruitment of other components of the transcriptional machinery and subsequent activation of Wnt target genes. By competitively binding to β-catenin, this compound prevents the association of BCL9, thereby inhibiting the formation of the active transcriptional complex and suppressing oncogenic Wnt signaling.[2][4] Notably, this targeted approach is designed to leave other essential functions of β-catenin, such as its role in cell adhesion, intact, potentially reducing off-target effects.

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 | 9 µM | AlphaScreen | [1][2][3] |

| Dissociation Constant (Kd) | 1.05 µM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| Caption: In vitro binding affinity and inhibitory concentration of this compound. |

| Cell Line | Assay | Effect of this compound | Reference |

| Colo320 (CRC) | Co-Immunoprecipitation | Inhibition of β-catenin/BCL9 complex formation at ≥ 1 µM | [1] |

| HCT116 (CRC) | Co-Immunoprecipitation | Inhibition of β-catenin/BCL9 complex formation at ≥ 1 µM | [1] |

| HCT116 (CRC) | TOP/FOP Flash Reporter Assay | Inhibition of Wnt/β-catenin transcriptional activity | [4] |

| CRC Cell Lines | Cell Viability Assay | Reduced cell proliferation | [1] |

| Xenograft Mouse Model (CRC) | In vivo study | Demonstrated anti-tumorigenic activity | [1] |

| Caption: Cellular and in vivo activity of this compound in colorectal cancer (CRC) models. |

Mechanism of Action and Signaling Pathway Visualization

This compound acts downstream in the Wnt signaling cascade, specifically within the nucleus. The following diagrams illustrate the canonical Wnt pathway and the precise point of intervention by this compound.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved a series of robust biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.

AlphaScreen Assay for β-catenin/BCL9 Interaction

This assay was employed as a high-throughput screen to identify inhibitors of the β-catenin/BCL9 interaction.

-

Principle: A bead-based proximity assay where binding of a biotinylated BCL9 peptide to a GST-tagged full-length β-catenin brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

-

Protocol:

-

GST-tagged β-catenin is captured on glutathione-coated acceptor beads.

-

Biotinylated BCL9 peptide is captured on streptavidin-coated donor beads.

-

The two bead complexes are incubated with varying concentrations of this compound or a DMSO control.

-

The reaction is incubated in the dark to allow for binding equilibration.

-

The plate is read on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the β-catenin/BCL9 interaction.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity and thermodynamics of the interaction between this compound and β-catenin.

-

Principle: Measures the heat change that occurs when two molecules interact. The heat released or absorbed is directly proportional to the amount of binding.

-

Protocol:

-

A solution of purified β-catenin is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the β-catenin solution.

-

The heat change after each injection is measured.

-

The data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Co-Immunoprecipitation (Co-IP)

Co-IP was performed to validate the inhibition of the native β-catenin/BCL9 complex in a cellular context.

-

Principle: An antibody against a target protein (β-catenin) is used to pull down the protein and its interacting partners (BCL9) from a cell lysate.

-

Protocol:

-

Colorectal cancer cells (e.g., HCT116, Colo320) are treated with this compound or DMSO.

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The lysate is incubated with an anti-β-catenin antibody.

-

Protein A/G beads are added to capture the antibody-protein complexes.

-

The beads are washed to remove non-specific binders.

-

The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against β-catenin and BCL9. A decrease in the amount of co-precipitated BCL9 indicates inhibition of the interaction.

-

Caption: Experimental workflow for Co-Immunoprecipitation.

TOP/FOP Flash Reporter Assay

This luciferase-based reporter assay was used to measure the transcriptional activity of the Wnt/β-catenin pathway.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of TCF/LEF responsive elements (TOP Flash). A control plasmid with mutated binding sites (FOP Flash) is used to measure non-specific activity.

-

Protocol:

-

HCT116 cells are co-transfected with either the TOP Flash or FOP Flash reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Transfected cells are treated with varying concentrations of this compound.

-

After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

The ratio of TOP Flash to FOP Flash activity is calculated to determine the specific Wnt/β-catenin transcriptional activity.

-

Cell Viability Assay (MTT Assay)

The effect of this compound on the proliferation of colorectal cancer cells was assessed using a colorimetric MTT assay.

-

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Colorectal cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Colorectal Cancer Xenograft Mouse Model

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model.

-

Principle: Human colorectal cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

-

Protocol:

-

HCT116 cells are injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) on a defined schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Additional Effects: Disruption of Cholesterol Homeostasis

Interestingly, studies have shown that this compound also disrupts cholesterol homeostasis in colorectal cancer cells.[1][2] This is characterized by an increase in cholesterol esterification and the accumulation of lipid droplets.[1][2] This off-target effect may contribute to the overall anti-tumor activity of the compound and represents an area for further investigation.

Conclusion

This compound is a promising, specific inhibitor of the oncogenic Wnt signaling pathway. By targeting the critical β-catenin/BCL9 interaction, it effectively reduces Wnt target gene expression, inhibits the proliferation of colorectal cancer cells, and demonstrates anti-tumor activity in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other targeted Wnt pathway inhibitors. The dual effect on both Wnt signaling and cholesterol homeostasis makes this compound a unique compound worthy of continued exploration in the development of novel cancer therapeutics.

References

E722-2648: A Potent Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, most notably colorectal cancer (CRC). A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), a transcriptional coactivator. This complex is essential for the transcription of Wnt target genes that drive oncogenesis. E722-2648 has emerged as a novel, potent, and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, to support further research and development efforts.

Introduction: Targeting the Wnt/β-catenin Pathway

Dysregulation of the Wnt/β-catenin signaling pathway, often due to mutations in genes such as APC or CTNNB1 (encoding β-catenin), leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This interaction is facilitated by the coactivator BCL9, which binds to the armadillo repeat domain of β-catenin, thereby enhancing the transcriptional output of oncogenic target genes like MYC, CCND1 (encoding Cyclin D1), AXIN2, and CD44.

The β-catenin/BCL9 interaction represents a highly attractive therapeutic target. Unlike targeting β-catenin directly, which could interfere with its crucial role in cell adhesion, inhibiting the β-catenin/BCL9 complex is expected to offer a more specific anti-cancer strategy with a wider therapeutic window. This compound was identified through a high-throughput screen as a specific and competitive inhibitor of this critical interaction.[1][2]

Mechanism of Action of this compound

This compound functions by directly binding to β-catenin and disrupting its interaction with BCL9.[1][3] This inhibitory action blocks the recruitment of BCL9 to the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target gene expression.[1][4] Consequently, this suppresses the proliferation of cancer cells dependent on aberrant Wnt signaling.[1][2]

Interestingly, preclinical studies have revealed a dual mechanism of action for this compound. Beyond its primary effect on the Wnt pathway, the inhibitor also disrupts cholesterol homeostasis in colorectal cancer cells. This is achieved through increased cholesterol esterification and the accumulation of lipid droplets.[1][5] This secondary effect may contribute significantly to its overall anti-tumor activity.

Signaling Pathway Diagram

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Preclinical Data

This compound has demonstrated promising preclinical activity, showcasing its potential as a therapeutic agent for CRC. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| AlphaScreen | IC50 | 9 µM | Cell-free | [4] |

| Isothermal Titration Calorimetry (ITC) | Kd | 1.05 µM | Cell-free | [4] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | Concentration | Effect | Reference |

| β-catenin/BCL9 Co-immunoprecipitation | Colo320, HCT116 | 1 µM | Inhibition of complex formation | [4] |

| Wnt Target Gene Expression (RT-qPCR) | Colo320, HCT116 | 1-20 µM | Dose-dependent decrease in AXIN2 and CD44 mRNA | [1][2] |

| Wnt Target Gene Expression (RT-qPCR) | Human Colon Organoids | 1-20 µM | Dose-dependent decrease in AXIN2, CD44, and LGR5 mRNA | [2] |

| Cell Proliferation | Colo320, HCT116 | 1-20 µM | Significant reduction in cell proliferation | [1] |

Table 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| NSG Mice | HCT116 | 4 mg/kg this compound (intraperitoneal, every other day) | Significant reduction in tumor growth, weight, and volume | [1] |

| NSG Mice | HCT116 | 4 mg/kg this compound | Significant decrease in AXIN2 and CD44 levels in tumors (immunohistochemistry) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and general laboratory practices.

AlphaScreen Assay for β-catenin/BCL9 Interaction

This assay is a bead-based, non-radioactive, homogeneous proximity assay used to screen for inhibitors of protein-protein interactions.

Experimental Workflow:

References

- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

E722-2648: A Novel β-Catenin/BCL9 Inhibitor Disrupting Cholesterol Homeostasis in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule E722-2648, its mechanism of action as a β-catenin/BCL9 complex inhibitor, and its significant impact on cholesterol homeostasis. The information presented is primarily derived from a key study published in Science Advances in 2022, which identified and characterized this compound.

Introduction to this compound

This compound, also referred to as C-1, is a novel, specific, and competitive small molecule inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the oncogenic Wnt signaling pathway, which is frequently dysregulated in various cancers, notably colorectal cancer (CRC).[2][3] By disrupting the β-catenin/BCL9 complex, this compound effectively blocks Wnt signaling and demonstrates antitumor activity.[1][4] A significant and distinct effect of this inhibition is the disruption of cholesterol homeostasis, characterized by increased cholesterol esterification and the accumulation of lipid droplets within cancer cells.[1][2][4][5]

Mechanism of Action

This compound directly targets the interaction between β-catenin and BCL9. This is a crucial step for the transcriptional activation of Wnt target genes. The primary mechanism involves this compound binding to β-catenin, thereby preventing its association with BCL9 and subsequent recruitment of the transcriptional machinery.

A key molecular event linked to the disruption of cholesterol homeostasis by this compound is the significant downregulation of Stearoyl-CoA desaturase (SCD).[3] SCD is a central enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters.

Impact on Cholesterol Homeostasis: Quantitative Data

The inhibitory effect of this compound on the β-catenin/BCL9 interaction and its downstream consequences on Wnt signaling and cell proliferation have been quantified in various assays.

| Assay Type | Cell Lines | Compound | IC50 / KD | Effect | Reference |

| AlphaScreen Assay | - | This compound (C-1) | <10 µM | Inhibition of β-catenin/BCL9 interaction | [2] |

| Isothermal Titration Calorimetry (ITC) | - | This compound (C-1) | 1.05 µM (KD) | Direct binding to β-catenin | [1] |

| Cell Proliferation Assay | Colo320, HCT116 | This compound (C-1) | Concentration-dependent | Significant reduction in cell proliferation | [3] |

| Gene Expression Analysis (qRT-PCR) | Neoplastic colonic organoids | This compound (C-1) | Concentration-dependent | Inhibition of AXIN2, CD44, and LGR5 expression | [3] |

| Protein Expression Analysis (Immunoblot) | Colo320, HCT116 | This compound (C-1) | - | Decreased protein expression of AXIN2 and CD44 | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

AlphaScreen High-Throughput Screening Assay

-

Objective: To identify small molecule inhibitors of the β-catenin/BCL9 interaction.

-

Principle: A bead-based proximity assay where interaction between biotinylated BCL9 peptide and GST-tagged β-catenin brings donor and acceptor beads in close proximity, generating a chemiluminescent signal. Inhibition of the interaction leads to a decrease in signal.

-

Protocol:

-

Recombinant biotinylated BCL9 peptide and GST-tagged full-length β-catenin are incubated with the test compounds (including this compound) in a 384-well plate.

-

Glutathione donor beads and streptavidin acceptor beads are added to the wells.

-

The plate is incubated in the dark to allow for bead binding.

-

The plate is read on an AlphaScreen-capable plate reader to measure the signal.

-

A ten-dose response curve is generated to determine the IC50 value. A known BCL9 peptide is used as a positive control.[2]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm the direct binding of this compound to β-catenin and determine the binding affinity (KD).

-

Protocol:

-

A solution of purified full-length β-catenin is placed in the sample cell of the ITC instrument.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the β-catenin solution.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to calculate the dissociation constant (KD).[3]

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To confirm the disruption of the native β-catenin/BCL9 complex in cells by this compound.

-

Protocol:

-

CRC cell lines (e.g., Colo320, HCT116) are treated with this compound or a vehicle control.

-

Cells are lysed, and the protein concentration is determined.

-

The cell lysate is incubated with an antibody against β-catenin, which is coupled to magnetic or agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by immunoblotting using an antibody against BCL9. A decrease in the amount of co-immunoprecipitated BCL9 in the this compound-treated samples indicates disruption of the complex.

-

Gene Expression Analysis (qRT-PCR)

-

Objective: To measure the effect of this compound on the expression of Wnt target genes and genes involved in cholesterol homeostasis.

-

Protocol:

-

Cells or organoids are treated with this compound for a specified time.

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

Quantitative real-time PCR is performed using primers specific for target genes (e.g., AXIN2, CD44, LGR5, SCD) and a housekeeping gene for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in the Wnt signaling pathway.

Caption: Proposed pathway for this compound-induced disruption of cholesterol homeostasis.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

This compound represents a promising pharmacological tool to probe the intricacies of Wnt signaling and its intersection with cellular metabolism. Its specific inhibitory action on the β-catenin/BCL9 complex not only provides a potential therapeutic avenue for Wnt-dependent cancers but also uncovers a novel link between Wnt signaling and cholesterol homeostasis. The downregulation of SCD appears to be a key event in this process, leading to increased cholesterol esterification and lipid droplet formation.

Future research should focus on fully elucidating the precise molecular mechanisms by which the inhibition of the β-catenin/BCL9 interaction leads to the downregulation of SCD and the subsequent alterations in lipid metabolism. Furthermore, in vivo studies are warranted to assess the therapeutic potential and safety profile of this compound in relevant cancer models, paying close attention to its effects on systemic cholesterol levels and lipid metabolism. The development of more potent and specific inhibitors based on the this compound scaffold could pave the way for novel therapeutic strategies for a range of cancers and potentially other diseases characterized by aberrant Wnt signaling and dysregulated cholesterol metabolism.

References

- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of E722-2648 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E722-2648 (also known as C-1) is a novel, potent, and specific small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. Dysregulation of the Wnt/β-catenin cascade is a hallmark of numerous cancers, most notably colorectal cancer (CRC), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in oncology. We detail its mechanism of action, summarize key quantitative data from various in vitro and in vivo studies, and provide comprehensive experimental protocols for the pivotal assays used in its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical translation of this compound.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation, often through mutations in components of the β-catenin destruction complex (e.g., APC) or in β-catenin itself, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of a wide array of target genes implicated in cell proliferation, survival, and differentiation.

A key interaction for the transcriptional activity of the β-catenin/TCF complex is its association with the coactivator BCL9. The binding of BCL9 to β-catenin is essential for the recruitment of other components of the transcriptional machinery and for robust target gene expression. Therefore, the disruption of the β-catenin/BCL9 interaction presents a promising therapeutic strategy to selectively inhibit oncogenic Wnt signaling while potentially sparing the homeostatic functions of β-catenin.

This compound has been identified as a specific and competitive inhibitor of the β-catenin/BCL9 interaction.[1] Preclinical studies have demonstrated its ability to block oncogenic Wnt signaling, inhibit the proliferation of colorectal cancer cells, and reduce tumor growth in a xenograft mouse model.[2] Furthermore, this compound has been shown to disrupt cholesterol homeostasis in cancer cells, a novel and potentially synergistic mechanism of action.[2]

Mechanism of Action

This compound functions by directly binding to β-catenin and competitively inhibiting its interaction with BCL9.[1] This disruption prevents the formation of a fully functional transcriptional complex, leading to the downregulation of Wnt target genes such as AXIN2 and CD44.[1][2] The inhibition of the β-catenin/BCL9 axis by this compound has also been linked to the disruption of cholesterol homeostasis, characterized by increased cholesterol esterification and accumulation of lipid droplets.[2]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Biochemical and Cellular Activity

| Assay Type | Parameter | Value | Cell Lines | Reference |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) to β-catenin | 1.05 µM | - | [1] |

| AlphaScreen Assay | IC50 for β-catenin/BCL9 Interaction | 9 µM | - | [1] |

| Co-immunoprecipitation | Effective Concentration for β-catenin/BCL9 Inhibition | ≥ 1 µM | Colo320, HCT116 | [1][2] |

| Cell Proliferation Assay | Proliferation Inhibition | Significantly reduced at all tested concentrations | Colo320, HCT116 | [2] |

Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| NSG mice with HCT116 xenografts | This compound (4 mg/kg) | Intraperitoneal, every other day | Significantly reduced tumor growth, weight, and volume | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen Assay for β-catenin/BCL9 Interaction

This high-throughput screening assay was developed to identify small-molecule inhibitors of the β-catenin/BCL9 interaction.[2]

Caption: Workflow of the AlphaScreen assay for β-catenin/BCL9 interaction.

Protocol:

-

Reagents: Full-length recombinant β-catenin, biotinylated BCL9-HD2 peptide, anti-β-catenin antibody, Protein A-tagged acceptor beads, and streptavidin-tagged donor beads.

-

Assay Principle: β-catenin is captured by the acceptor bead via the antibody, while the biotinylated BCL9 peptide binds to the donor bead. Proximity of the beads due to the β-catenin/BCL9 interaction results in a detectable light signal upon excitation.

-

Procedure:

-

Incubate β-catenin with the anti-β-catenin antibody.

-

Add the Protein A-tagged acceptor beads.

-

In separate wells, add the biotinylated BCL9-HD2 peptide to the streptavidin-tagged donor beads.

-

Combine the β-catenin/acceptor bead complex and the BCL9/donor bead complex in the presence of this compound or vehicle control.

-

Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.

-

-

Data Analysis: A reduction in the fluorescent signal indicates inhibition of the β-catenin/BCL9 interaction.

Co-immunoprecipitation (Co-IP)

This assay was used to confirm the inhibition of the native β-catenin/BCL9 complex formation in colorectal cancer cell lines.[2]

Protocol:

-

Cell Culture and Treatment:

-

Culture CRC cell lines (e.g., Colo320, HCT116) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for 16 hours.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate a defined amount of total protein with an anti-BCL9 antibody overnight at 4°C.

-

Add Protein G magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with antibodies against β-catenin and BCL9 to detect the co-immunoprecipitated proteins.

-

In Vivo Xenograft Study

This study evaluated the antitumor activity of this compound in a mouse model of colorectal cancer.[2]

Caption: Experimental workflow for the in vivo xenograft study.

Protocol:

-

Animal Model: NOD scid gamma (NSG) mice.

-

Tumor Cell Implantation: Inject HCT116 colorectal cancer cells into the peritoneal cavity of the mice.

-

Treatment:

-

Allow one week for tumor engraftment.

-

Administer this compound (4 mg/kg) or vehicle control via intraperitoneal injections every other day.

-

-

Monitoring and Endpoint:

-

Monitor the health of the animals and tumor growth.

-

At the study endpoint, sacrifice the animals and dissect the tumors.

-

Measure the weight and volume of the isolated tumors.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of Wnt-driven cancers, particularly colorectal cancer. Its specific mechanism of action, involving the inhibition of the β-catenin/BCL9 interaction, offers a targeted approach to suppress oncogenic Wnt signaling. The preclinical data demonstrate its potent in vitro activity and in vivo efficacy in a relevant cancer model. The novel finding of its impact on cholesterol homeostasis warrants further investigation and may provide opportunities for combination therapies.

Future studies should focus on obtaining a more comprehensive preclinical data package, including detailed dose-response relationships in a broader panel of cancer cell lines, pharmacokinetic and pharmacodynamic studies, and assessment in patient-derived xenograft models. Further elucidation of the interplay between Wnt signaling inhibition and cholesterol metabolism by this compound could uncover additional therapeutic vulnerabilities. Ultimately, these efforts will be crucial in guiding the potential clinical development of this compound as a novel anticancer agent.

References

An In-depth Technical Guide to E722-2648 (CAS 931963-55-2): A Novel β-catenin/BCL9 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and experimental evaluation of E722-2648 (also known as Compound C-1), a potent and specific small-molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. This compound has emerged as a significant research tool for studying oncogenic Wnt signaling and a potential therapeutic candidate in colorectal cancer (CRC) and other Wnt-driven malignancies.

Core Properties and Mechanism of Action

This compound, with the Chemical Abstracts Service (CAS) number 931963-55-2, is a novel compound that competitively inhibits the formation of the β-catenin/BCL9 complex. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is aberrantly activated in numerous cancers, particularly CRC. By binding to β-catenin, this compound prevents the recruitment of the coactivator BCL9, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation and survival.

Beyond its effects on Wnt signaling, this compound has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and promoting the accumulation of lipid droplets. This dual mechanism of action—suppressing oncogenic signaling and inducing metabolic stress—contributes to its potent anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as determined in various biophysical and cellular assays.

| Physicochemical Properties | |

| CAS Number | 931963-55-2 |

| Molecular Formula | C21H30N2OS2 |

| Molecular Weight | 390.61 g/mol |

| Biophysical and Cellular Activity | |

| Target | β-catenin/BCL9 complex |

| IC50 (Inhibition of β-catenin/BCL9 interaction) | 9 µM |

| KD (Dissociation Constant from β-catenin) | 1.05 µM (determined by ITC) |

| Inhibition of β-catenin/BCL9 complex in cells | Effective at concentrations as low as 1 µM in BCL9-dependent CRC cell lines (Colo320 and HCT116) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature for this compound are provided below. These protocols are based on the studies by Tanton et al. in Science Advances (2022).

AlphaScreen Assay for β-catenin/BCL9 Interaction

This high-throughput screening assay was developed to identify small-molecule inhibitors of the β-catenin/BCL9 interaction.

Principle: The assay utilizes AlphaScreen technology with a protein A-

Unraveling the Antitumor Potential of E722-2648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antitumor activities of E722-2648, a novel small molecule inhibitor. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the foundational assays cited. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

This compound is a potent and specific inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer (CRC). This compound exerts its antitumor effects by disrupting the formation of the β-catenin/BCL9 complex, thereby attenuating downstream Wnt signaling and inhibiting tumor cell proliferation. Uniquely, this compound also modulates cholesterol homeostasis, presenting a dual mechanism of action that may offer significant therapeutic advantages. Preclinical data has demonstrated the efficacy of this compound in reducing the proliferation of CRC cell lines and suppressing tumor growth in a xenograft mouse model.

Mechanism of Action

This compound functions as a competitive inhibitor at the interface of β-catenin and BCL9.[1] In the canonical Wnt signaling pathway, the accumulation of nuclear β-catenin and its subsequent interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors is mediated by coactivators such as BCL9. This transcriptional activation drives the expression of genes crucial for cell proliferation and survival. By binding to β-catenin, this compound physically obstructs the binding of BCL9, leading to a downstream reduction in the expression of Wnt target genes such as AXIN2 and CD44.[1]

A novel aspect of this compound's activity is its impact on cholesterol metabolism. Treatment with the compound leads to increased cholesterol esterification and the accumulation of lipid droplets within cancer cells.[2] This disruption of cholesterol homeostasis may represent a secondary antitumor mechanism, potentially sensitizing cancer cells to other therapies.

Caption: Mechanism of this compound in the Wnt Signaling Pathway.

Quantitative Data Summary

The antitumor activity of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.

| Biophysical Interaction Assays | This compound | Reference |

| IC50 (β-catenin/BCL9 Interaction) | 9 µM | [1] |

| KD (Isothermal Titration Calorimetry) | 1.05 µM | [1] |

| Cell-Based Proliferation Assays | Cell Line | Effect of this compound | Reference |

| Colo320 (CRC) | Wnt-dependent | Significant reduction in proliferation | [3] |

| HCT116 (CRC) | Wnt-dependent | Significant reduction in proliferation | [3] |

| RKO (CRC) | Wnt-independent | No significant effect on proliferation | [3] |

| In Vivo Xenograft Model (HCT116 cells) | Treatment Group | Outcome | Reference |

| Vehicle Control | - | Progressive tumor growth | [3] |

| This compound (4 mg/kg) | Intraperitoneal | Significant reduction in tumor growth (weight and volume) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the studies validating the efficacy of this compound.

AlphaScreen Assay for β-catenin/BCL9 Interaction

This assay was developed to identify and quantify the inhibition of the β-catenin/BCL9 interaction in a high-throughput format.[3]

-

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. Full-length recombinant β-catenin is bound to a protein A-tagged acceptor bead via an anti-β-catenin antibody, and a biotinylated BCL9-HD2 peptide is bound to a streptavidin-tagged donor bead. Inhibition of the β-catenin/BCL9 interaction results in a decreased signal.

-

Protocol:

-

Prepare a 1x assay buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, and 0.1% BSA.

-

Add 5.0 nM of biotinylated BCL9-HD2 peptide and the desired concentration of this compound or control compound to the assay buffer.

-

Introduce full-length β-catenin to the mixture.

-

Add streptavidin-coated donor beads and protein A-coated acceptor beads.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Read the plate using an AlphaScreen-compatible plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding thermodynamics of this compound to β-catenin.

-

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol:

-

Prepare a solution of full-length β-catenin in a suitable buffer (e.g., PBS or HEPES).

-

Prepare a solution of this compound at a concentration approximately 10-fold higher than the protein concentration in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.

-

Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.

-

Co-Immunoprecipitation (Co-IP)

Co-IP was performed to confirm the disruption of the native β-catenin/BCL9 complex in colorectal cancer cell lines.[3]

-

Principle: An antibody targeting a specific protein (β-catenin) is used to pull down the protein and its interacting partners (BCL9) from a cell lysate. The presence of the interacting partner is then detected by Western blotting.

-

Protocol:

-

Treat CRC cell lines (e.g., Colo320, HCT116) with vehicle (DMSO) or varying concentrations of this compound overnight.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Pre-clear the lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin and BCL9.

-

Cell Proliferation Assay

The effect of this compound on the proliferation of CRC cell lines was assessed using a standard colorimetric assay.

-

Principle: Assays such as the MTT or WST-1 assay measure the metabolic activity of viable cells, which is proportional to the number of cells.

-

Protocol:

-

Seed CRC cells (Colo320, HCT116, RKO) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

In Vivo Xenograft Mouse Model

The antitumor efficacy of this compound was evaluated in a xenograft mouse model of colorectal cancer.[3]

-

Principle: Human CRC cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.

-

Protocol:

-

Subcutaneously inject HCT116 cells into the flanks of NOD scid gamma (NSG) mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 4 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every other day).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Visualizations

The following diagrams illustrate key concepts related to the activity of this compound.

Caption: Experimental Workflow for this compound Validation.

Caption: Dual Mechanism: Wnt Inhibition and Cholesterol Dysregulation.

Conclusion

This compound represents a promising therapeutic candidate for Wnt-driven cancers. Its well-defined mechanism of action, coupled with a novel secondary effect on cholesterol metabolism, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a solid foundation for further research into this and similar targeted therapies.

References

The Discovery and Development of E722-2648: A Novel Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of E722-2648, a novel small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Wnt signaling pathway in oncology.

Introduction: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) lead to the constitutive stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with coactivators, most notably BCL9, to drive the transcription of oncogenic target genes. The interaction between β-catenin and BCL9 represents a key downstream node in the pathway, making it an attractive target for therapeutic intervention with the potential for high specificity and reduced toxicity compared to upstream inhibitors.

This compound (also referred to as C-1) emerged from a high-throughput screening campaign as a potent and specific inhibitor of the β-catenin/BCL9 interaction.[1] This guide details the discovery process, mechanism of action, and preclinical anti-tumor activity of this compound, providing a foundation for its further development as a potential therapeutic agent for Wnt-driven malignancies.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening (HTS) AlphaScreen assay designed to detect small-molecule inhibitors of the β-catenin/BCL9 interaction.[1] This assay utilized full-length recombinant β-catenin and a biotinylated peptide derived from the BCL9 homology domain 2 (HD2), the region responsible for binding to β-catenin.[1] The screen identified several candidate compounds, with this compound emerging as a top performer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other top-performing compounds identified in the initial screening.

| Compound | AlphaScreen IC50 (µM) | ITC KD (µM) |

| This compound (C-1) | 9 | 1.05 |

| L814-1428 (C-2) | N/A | 0.27 |

| SYN22094413 (C-3) | N/A | 2.22 |

| L859-1770 (C-4) | N/A | N/A |

| F838-0143 (C-5) | N/A | N/A |

| BCL9 peptide (control) | N/A | 2.74 |

| Data sourced from Probechem and Tanton H, et al. Sci Adv. 2022.[1][] |

Mechanism of Action: Disrupting the β-catenin/BCL9 Complex

This compound exerts its anti-tumor effects by directly binding to β-catenin and competitively inhibiting its interaction with BCL9.[1] This disruption prevents the formation of a functional transcriptional complex, leading to the downregulation of Wnt target genes that drive cancer cell proliferation and survival.[1][]

Signaling Pathway

References

E722-2648: A Novel Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy

An In-depth Technical Guide on the Mechanism and Effect on Cancer Cell Proliferation

This technical guide provides a comprehensive overview of the small molecule inhibitor E722-2648, also known as C-1. It details the compound's mechanism of action, its inhibitory effects on cancer cell proliferation, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, with a focus on colorectal cancer.

Core Mechanism of Action

This compound is a novel, specific, and competitive small molecule inhibitor that targets the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal cancer (CRC).[2] By binding to β-catenin, this compound sterically hinders the recruitment of BCL9, thereby preventing the formation of the transcriptional complex responsible for activating Wnt target genes that drive cell proliferation, such as AXIN2 and CD44.[1]

In addition to its effects on the Wnt pathway, this compound has been shown to disrupt cholesterol homeostasis in cancer cells. This is achieved by increasing cholesterol esterification and promoting the accumulation of lipid droplets.[1][2] The disruption of cholesterol metabolism represents a secondary mechanism that contributes to the compound's anti-cancer activity.

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Wnt Signaling Pathway.

Quantitative Analysis of Anti-Proliferative Effects

This compound has demonstrated significant anti-tumorigenic activity in both in vitro and in vivo models of colorectal cancer.[1][2] The compound's potency and efficacy have been quantified through various assays, with key data summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Target | Reference |

| IC50 | 9 µM | AlphaScreen | β-catenin/BCL9 Interaction | [1] |

| Kd | 1.05 µM | Isothermal Titration Calorimetry (ITC) | β-catenin | [1] |

Table 2: Effect of this compound on Colorectal Cancer Cell Lines

| Cell Line | Genetic Background | Effect of this compound (at 1 µM) | Reference |

| Colo320 | BCL9-dependent | Inhibition of β-catenin/BCL9 complex formation | [1] |

| HCT116 | BCL9-dependent | Inhibition of β-catenin/BCL9 complex formation and downstream Wnt target gene expression (AXIN2, CD44) | [1] |

Further dose-response studies in the primary literature indicate a significant reduction in the proliferation of these cell lines upon treatment with this compound.

Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Xenograft Mouse Model | Colorectal Cancer | Not specified in abstracts | Significant reduction in tumor growth | [2] |

Detailed in vivo data, including tumor growth inhibition percentages and dosing schedules, are typically found in the full-text publication and its supplementary materials.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 Interaction

This assay was developed for high-throughput screening to identify inhibitors of the β-catenin/BCL9 interaction.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. Excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the signal.

Protocol:

-

Reagent Preparation:

-

Full-length recombinant β-catenin is bound to a protein A-tagged acceptor bead via a specific anti-β-catenin antibody.

-

A biotinylated BCL9-HD2 peptide is bound to a streptavidin-tagged donor bead.

-

-

Assay Procedure:

-

The β-catenin-acceptor bead complex and the BCL9-donor bead complex are incubated together in the wells of a microplate.

-

Test compounds, including this compound, are added at various concentrations.

-

The plate is incubated to allow for binding and potential inhibition to occur.

-

-

Data Acquisition:

-

The plate is read using an AlphaScreen-compatible plate reader, with excitation at 680 nm and emission detection at 520-620 nm.

-

-

Data Analysis:

-

The decrease in the luminescent signal in the presence of the inhibitor is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the signal by 50%.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Colorectal cancer cell lines (e.g., HCT116, Colo320) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to affect cell proliferation.

-

-

MTT Addition and Incubation:

-

A sterile MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact in a cellular context.

Principle: An antibody against a known protein (the "bait") is used to pull it out of a cell lysate. If another protein (the "prey") is interacting with the bait protein, it will be pulled down as well and can be detected by Western blotting.

Protocol:

-

Cell Lysis:

-

CRC cells (e.g., HCT116, Colo320) are treated with this compound or a vehicle control.

-

The cells are then lysed in a buffer that preserves protein-protein interactions.

-

-

Pre-clearing:

-

The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-BCL9).

-

Protein A/G-agarose beads are added to capture the antibody-antigen complexes.

-

-

Washing:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is then probed with an antibody against the prey protein (e.g., anti-β-catenin) to detect the interaction.

-

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the oncogenic Wnt signaling pathway by disrupting the β-catenin/BCL9 interaction. Its demonstrated anti-proliferative effects in colorectal cancer cell lines and in vivo models, coupled with a secondary mechanism involving the disruption of cholesterol homeostasis, highlight its potential as a therapeutic agent. The experimental data and protocols outlined in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the Wnt pathway.

References

E722-2648: A Technical Guide to its Molecular Target in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

E722-2648 is a novel small molecule inhibitor that has demonstrated significant antitumor activity, particularly in preclinical models of colorectal cancer (CRC).[1][2] This compound has emerged from high-throughput screening as a specific and competitive inhibitor of a key protein-protein interaction within the oncogenic Wnt signaling pathway.[2][3] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Molecular Target: The β-catenin/BCL9 Interaction

The primary molecular target of this compound is the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][4][5][6] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are critical events that drive the transcription of genes involved in cell proliferation, survival, and differentiation. For β-catenin to effectively activate transcription, it must recruit coactivators to the chromatin. BCL9 is a crucial coactivator that binds to the armadillo repeat domain of β-catenin, facilitating the recruitment of other components of the transcriptional machinery.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, most notably colorectal cancer, where mutations in genes like APC lead to the constitutive stabilization of β-catenin. By specifically targeting the β-catenin/BCL9 interaction, this compound prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes.[1]

Mechanism of Action

This compound acts as a competitive inhibitor, binding to β-catenin at the interface where BCL9 would normally dock. This direct binding disrupts the formation of the β-catenin/BCL9 complex. The downstream consequences of this inhibition are twofold:

-

Inhibition of Wnt Signaling: By preventing the association of BCL9 with β-catenin, this compound effectively blocks the transcription of oncogenic Wnt target genes such as AXIN2 and CD44.[1] This leads to a reduction in cancer cell proliferation and survival.[2]

-

Disruption of Cholesterol Homeostasis: Interestingly, treatment with this compound also leads to a significant disruption of cholesterol metabolism within cancer cells.[2][4][6] This is characterized by an increase in cholesterol esterification and the accumulation of lipid droplets.[2][4][6] This effect is linked to the downregulation of genes involved in cholesterol biosynthesis and transport, which are also influenced by the Wnt/β-catenin signaling axis.[2] The disruption of cholesterol homeostasis is thought to contribute to the antitumor activity of this compound.[3]

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and binding affinity of this compound.

| Parameter | Value | Assay | Cell Lines | Reference |

| IC50 | 9 µM | β-catenin/BCL9 Interaction | - | [1][5] |

| Kd | 1.05 µM | Isothermal Titration Calorimetry (ITC) | - | [1][5] |

Table 1: In Vitro Potency and Binding Affinity of this compound

| Cell Line | Effect | Concentration | Reference |

| Colo320 | Inhibition of β-catenin/BCL9 complex formation | As low as 1 µM | [1] |

| HCT116 | Inhibition of β-catenin/BCL9 complex formation | As low as 1 µM | [1] |

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

1. AlphaScreen Assay for β-catenin/BCL9 Interaction

This protocol is for a high-throughput screen to identify inhibitors of the β-catenin/BCL9 interaction.

-

Materials:

-

Full-length recombinant β-catenin

-

Biotinylated BCL9-HD2 peptide

-

Anti-β-catenin antibody

-

Protein A-tagged acceptor beads

-

Streptavidin-tagged donor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well or 1536-well microplates

-

This compound and other test compounds

-

-

Procedure:

-

Prepare a solution of β-catenin and anti-β-catenin antibody in assay buffer and incubate for 30 minutes at room temperature to allow complex formation.

-

Add the Protein A-tagged acceptor beads to the β-catenin/antibody complex and incubate for 1 hour at room temperature in the dark.

-

In a separate tube, prepare a solution of biotinylated BCL9-HD2 peptide.

-

In the microplate, add the test compounds (including this compound as a positive control and DMSO as a negative control).

-

Add the β-catenin/acceptor bead complex to the wells.

-

Add the biotinylated BCL9-HD2 peptide to the wells.

-

Add the streptavidin-tagged donor beads to the wells.

-

Incubate the plate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

A decrease in the AlphaScreen signal indicates inhibition of the β-catenin/BCL9 interaction.

-

2. Isothermal Titration Calorimetry (ITC)

This protocol is to determine the binding affinity (Kd) of this compound to β-catenin.

-

Materials:

-

Purified recombinant β-catenin

-

This compound

-

ITC buffer (e.g., PBS, pH 7.4)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Prepare a solution of β-catenin (e.g., 10-50 µM) in ITC buffer.

-

Prepare a solution of this compound (e.g., 100-500 µM) in the same ITC buffer.

-

Degas both solutions to remove air bubbles.

-

Load the β-catenin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).

-

Perform an initial injection to equilibrate the system, followed by a series of injections of the this compound solution into the β-catenin solution.

-

Record the heat changes associated with each injection.

-

Analyze the data by integrating the heat pulses and fitting them to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

3. Colorectal Cancer Xenograft Model

This protocol describes an in vivo study to assess the antitumor efficacy of this compound.

-

Materials:

-

Human colorectal cancer cell line (e.g., HCT116)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Culture HCT116 cells to the desired confluence.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule.

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or gene expression analysis).

-

Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of this compound.

-

References

- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]

- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: E722-2648, an Inhibitor of the Wnt/β-catenin Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encodeproject.org [encodeproject.org]

- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

Application Notes and Protocols: Preparation of E722-2648 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of E722-2648 in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of the β-catenin/BCL9 complex, playing a crucial role in disrupting oncogenic Wnt signaling pathways. Adherence to this protocol is essential for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference and calculation, the pertinent quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 390.61 g/mol | [1] |

| Solubility in DMSO | ≥ 10 mM | [2][3] |

| Recommended Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [2] |

| Recommended Storage (in DMSO) | -80°C for up to 6 months or -20°C for up to 1 month | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various in vitro and in vivo experimental setups.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 390.61 g/mol x 1000 mg/g = 3.9061 mg

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid in dissolution.

-

Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.

-

Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Visualizations

Workflow for this compound Stock Solution Preparation

Caption: A flowchart illustrating the sequential steps for preparing a stock solution of this compound in DMSO.

Signaling Pathway Inhibition by this compound

Caption: The inhibitory action of this compound on the β-catenin/BCL9 complex within the Wnt signaling pathway.

References

Application Notes and Protocols: E722-2648 In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summarize the in vivo efficacy of E722-2648 (also referred to as C-1), a potent small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction, in colorectal cancer (CRC) xenograft mouse models. This compound disrupts oncogenic Wnt signaling and cholesterol homeostasis, leading to reduced tumor growth.[1][2][3]

Core Mechanism of Action

This compound competitively inhibits the interaction between β-catenin and its coactivator BCL9. This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes, such as AXIN2 and CD44, which are critical for cancer cell proliferation and survival.[1][2][4] Additionally, this compound has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and lipid droplet accumulation.[1][2][3]

Wnt/β-catenin Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

In Vivo Study Data in Xenograft Mouse Models